molecular formula C11H17N3O B15060558 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

Cat. No.: B15060558
M. Wt: 207.27 g/mol
InChI Key: XMFWZSOPSXYOAI-VOTSOKGWSA-N
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Description

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is a synthetic organic compound characterized by its unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with N,N-dimethylacrylamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacrylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)6-7-11(15)13(3)4/h6-8H,5H2,1-4H3/b7-6+

InChI Key

XMFWZSOPSXYOAI-VOTSOKGWSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)N(C)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)N(C)C)C

Origin of Product

United States

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